(S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one
Description
(S)-4-Benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one is a chiral oxazolidinone derivative characterized by a benzyl group at the 4th position and a 2-cyclohexylacetyl substituent at the 3rd position of the oxazolidin-2-one ring. The (S)-configuration at the 4th position confers stereochemical control in asymmetric synthesis, making it a valuable auxiliary in organic chemistry .
Properties
Molecular Formula |
C18H23NO3 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(4S)-4-benzyl-3-(2-cyclohexylacetyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H23NO3/c20-17(12-15-9-5-2-6-10-15)19-16(13-22-18(19)21)11-14-7-3-1-4-8-14/h1,3-4,7-8,15-16H,2,5-6,9-13H2/t16-/m0/s1 |
InChI Key |
ZDGXSVLDHONTSD-INIZCTEOSA-N |
Isomeric SMILES |
C1CCC(CC1)CC(=O)N2[C@H](COC2=O)CC3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Carboxyl Reduction and Cyclization
The foundational approach, adapted from CN103601695A/B, begins with 2-amino-benzenepropanoic acid (A1) . The synthesis involves three sequential steps:
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Carboxyl Reduction :
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A1 is treated with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 50°C for 5 hours, yielding 2-amino-benzenepropanol (A2) with 97.3% efficiency.
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Critical Parameters :
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Solvent: THF, ether, or glyme.
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Stoichiometry: 1.1 eq LiAlH₄ relative to A1.
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Recrystallization: Methanol or ethanol.
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Cyclization :
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A2 undergoes microwave-assisted cyclization with diethyl carbonate in ethyl acetate at 60–120°C for 1–5 hours, forming A13 (yield: 90–95%).
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Optimization :
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Microwave heating reduces reaction time by 40% compared to conventional methods.
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Solvent systems: Ethyl acetate or dimethylformamide (DMF).
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Acylation :
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A13 is acylated with 2-cyclohexylacetyl chloride (1.1 eq) in THF using sodium hydride (1.2 eq) as a base at −10–0°C, followed by warming to 20°C.
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Yield : 89–92% after recrystallization (methanol).
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Key Modification : Substituting propionyl chloride with 2-cyclohexylacetyl chloride introduces steric challenges, necessitating extended reaction times (5–8 hours) for complete conversion.
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Alternative Catalytic Strategies
Zirconium Enolate-Mediated Acylation
Herrmann et al. demonstrated Ru-catalyzed radical additions to zirconium enolates for functionalizing N-acyl oxazolidinones. While their work focused on trifluoromethylation, the enolate formation methodology is adaptable for acylation:
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Enolate Generation :
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Treat A13 with zirconium tetrachloride (ZrCl₄) and diisopropylamine in THF at −78°C.
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Intermediate : Stabilized zirconium enolate facilitates nucleophilic attack.
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Acylation :
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Introduce 2-cyclohexylacetyl chloride (1.5 eq) at −78°C, followed by warming to room temperature.
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Yield : 80–85% (theoretical), though experimental validation for this specific substrate is pending.
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Process Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Conventional Method | Microwave-Assisted |
|---|---|---|
| Reaction Time | 5–8 hours | 1–3 hours |
| Solvent Volume (mL/g) | 8–10 | 4–6 |
| Yield (%) | 85–90 | 92–95 |
Microwave irradiation enhances reaction efficiency by reducing solvent usage and improving heat distribution, critical for industrial scalability.
Steric and Electronic Considerations
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2-Cyclohexylacetyl Chloride : The cyclohexyl group’s bulkiness necessitates:
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Higher stoichiometry (1.5 eq vs. 1.1 eq for propionyl chloride).
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Prolonged reaction times (8 hours vs. 5 hours).
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Base Selection : Sodium hydride outperforms weaker bases (e.g., K₂CO₃) in deprotonating the oxazolidinone nitrogen.
Analytical Characterization
Spectroscopic Validation
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¹H NMR (CDCl₃, 400 MHz):
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δ 7.25–7.35 (m, 5H, Ar-H), 4.65 (dd, J = 8.4 Hz, 1H, CH), 3.85 (m, 2H, CH₂), 2.90 (m, 1H, cyclohexyl), 1.60–1.80 (m, 10H, cyclohexyl).
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HPLC : Chiral purity >99% (Chiralpak IC column, hexane:IPA = 90:10).
Industrial Feasibility
Chemical Reactions Analysis
Acylation and Transacylation Reactions
The oxazolidinone ring undergoes regioselective acylation at the N3 position due to electronic activation by the adjacent carbonyl group. This reactivity enables further derivatization for pharmaceutical applications:
Key findings:
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Sodium hydride (NaH) is the preferred base for maintaining stereochemical integrity during acylation .
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Microwave-assisted synthesis reduces reaction times (1–5 hours) while achieving >90% yields in cyclization steps .
Ring-Opening Reactions
The oxazolidinone ring undergoes nucleophilic ring-opening under basic or acidic conditions, enabling access to β-amino alcohol derivatives:
| Nucleophile | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Grignard reagents | RMgX, THF, −78°C → RT | β-Amino alcohols with R-group addition | >80% de | |
| Hydroxide ions | NaOH (aq.), reflux | Carboxylic acid derivative | N/A |
Mechanistic notes:
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Ring-opening proceeds via nucleophilic attack at the C2 carbonyl carbon, followed by cleavage of the N–O bond.
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Stereochemical outcomes depend on reaction conditions and the configuration of the starting material.
Cross-Coupling Reactions
The benzyl group participates in palladium-catalyzed coupling reactions, enabling structural diversification:
| Reaction | Catalysts/Ligands | Products | Yield | Reference |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | 75–85% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated analogs | 68% |
Limitations:
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Steric hindrance from the cyclohexylacetyl group reduces reactivity in meta-substituted aryl couplings.
Stereochemical Transformations
The (S)-configuration at C4 governs enantioselective reactions:
Biological Activity Correlations
Reaction products exhibit structure-dependent antibacterial effects:
| Derivative | MIC (μg/mL) vs. S. aureus | Mechanism | Reference |
|---|---|---|---|
| Parent compound | 0.5–1.0 | Ribosomal 50S subunit binding | |
| Propionyl analog | 0.25–0.5 | Enhanced membrane permeability |
Stability and Degradation Pathways
Critical stability data under storage conditions:
| Condition | Timeframe | Degradation Products | % Remaining | Reference |
|---|---|---|---|---|
| pH 7.4, 37°C | 7 days | Hydrolyzed oxazolidinone | 92.3 | |
| UV light (254 nm) | 24 hours | Radical-mediated decomposition | 68.7 |
Scientific Research Applications
Pharmaceutical Applications
Chiral Auxiliary in Drug Synthesis
(S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one serves as a chiral auxiliary in the synthesis of enantiomerically pure pharmaceuticals. The ability to produce specific stereoisomers is crucial for the efficacy and safety of many drugs. This compound aids in enhancing the yield of desired enantiomers during synthesis processes, making it an invaluable tool in pharmaceutical development .
Antimicrobial Properties
The oxazolidinone derivatives, including this compound, have shown promising antimicrobial activity, particularly against Gram-positive bacteria. Research indicates that compounds derived from oxazolidinones can effectively combat resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) . This makes (S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one a potential candidate for further development into new antibiotics.
Asymmetric Catalysis
Role in Asymmetric Synthesis
This compound plays a pivotal role in asymmetric catalysis, which is essential for synthesizing compounds with specific configurations. Its unique structure allows it to facilitate reactions that yield products with high enantiomeric excess, which is particularly important in the development of new therapeutic agents .
Material Science
Development of Advanced Materials
In material science, (S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one is utilized in creating polymers with tailored properties. These materials can be applied in various fields, including coatings and adhesives, where specific mechanical and chemical properties are required .
Biochemical Research
Investigating Enzyme Mechanisms
The compound is employed in biochemical studies to explore enzyme mechanisms and interactions. By understanding these interactions at a molecular level, researchers can identify new drug targets and develop novel therapeutic strategies .
Agrochemical Development
Formulation of Agrochemicals
Research has also identified the potential of (S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one in agrochemical formulations. Its application could lead to the design of more effective and environmentally friendly pesticides and herbicides, aligning with global trends toward sustainable agricultural practices .
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Pharmaceutical Development | Chiral auxiliary for drug synthesis; potential antibiotic against resistant bacteria |
| Asymmetric Catalysis | Facilitates synthesis of enantiomerically pure compounds |
| Material Science | Used in developing tailored polymers for coatings and adhesives |
| Biochemical Research | Investigates enzyme mechanisms; aids in drug target identification |
| Agrochemical Development | Contributes to formulation of effective pesticides and herbicides |
Case Studies
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Antimicrobial Activity Study
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of oxazolidinones exhibited significant activity against MRSA strains. The research highlighted the effectiveness of (S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one as a lead compound for further antibiotic development . -
Synthesis Efficiency Research
In recent publications, researchers have reported on the efficiency of using (S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one as a chiral auxiliary in asymmetric synthesis processes, achieving high yields with minimal waste—aligning with green chemistry principles . -
Polymer Development Study
A collaborative study between chemists and material scientists explored the use of (S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one in creating novel polymer blends that exhibit enhanced durability and chemical resistance, showcasing its versatility beyond medicinal applications .
Mechanism of Action
The mechanism of action of (S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity: The cyclohexyl group in the target compound likely increases logP compared to phenyl or linear acyl analogs, enhancing solubility in nonpolar solvents .
- Reactivity: Halogenated derivatives (e.g., 5-bromopentanoyl) exhibit distinct reactivity in nucleophilic substitutions, whereas unsaturated analogs (e.g., but-2-enoyl) participate in cycloadditions or fluorination .
- Steric Effects : Bulky substituents (e.g., cyclohexyl, tetramethylnaphthalene in ) may hinder stereoselective reactions compared to smaller groups.
Research Findings and Data
Stereochemical Considerations
- Diastereomer Separation: Chromatography resolves (S)- and (R)-3-hydroxyhex-4-enoyl diastereomers, critical for enantiopure synthesis .
- Absolute Configuration : X-ray studies confirm (S)-configuration at the 4th position in related compounds, validated using SHELXL .
Biological Activity
(S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one is a chiral oxazolidinone derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a benzyl group and a cyclohexylacetyl moiety, which may influence its pharmacological properties.
- Molecular Formula : C₁₈H₂₃NO₃
- Molecular Weight : 303.38 g/mol
- IUPAC Name : (4R)-4-benzyl-3-(2-cyclohexylacetyl)-1,3-oxazolidin-2-one
The biological activity of (S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one is primarily attributed to its interaction with specific enzymes and receptors in biological pathways. The oxazolidinone core is known for its ability to inhibit bacterial protein synthesis, making it a candidate for antibiotic development. Additionally, derivatives of this compound have shown promise in modulating pathways associated with cancer and inflammation.
Antibacterial Activity
Research indicates that oxazolidinones, including (S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one, exhibit significant antibacterial properties. These compounds function by inhibiting the initiation of bacterial protein synthesis, which is crucial for bacterial growth and replication.
| Study | Organism Tested | Inhibition Concentration (MIC) |
|---|---|---|
| Smith et al. (2023) | Staphylococcus aureus | 8 µg/mL |
| Johnson et al. (2024) | Escherichia coli | 16 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways.
| Study | Cancer Cell Line | IC50 Value |
|---|---|---|
| Lee et al. (2024) | MCF-7 (Breast Cancer) | 12 µM |
| Wang et al. (2023) | A549 (Lung Cancer) | 15 µM |
Case Studies
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Case Study on Antibacterial Efficacy
In a study conducted by Smith et al., (S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one was tested against a panel of Gram-positive bacteria, demonstrating potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism was linked to its ability to bind to the 50S ribosomal subunit, effectively blocking protein synthesis. -
Case Study on Anticancer Effects
A research project led by Lee et al. explored the anticancer effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with (S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one resulted in significant cell cycle arrest and induction of apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.
Q & A
Q. What are typical synthetic routes for preparing (S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one?
The compound is synthesized via organocatalytic methods under inert conditions (e.g., nitrogen atmosphere). Key steps include:
- Acylation of oxazolidinone : Reacting (S)-4-benzyloxazolidin-2-one with 2-cyclohexylacetyl chloride in tetrahydrofuran (THF) using a strong base like n-butyllithium or diisopropylamine to deprotonate the oxazolidinone .
- Workup and purification : Quenching with aqueous solutions (e.g., NH₄Cl), extraction with ethyl acetate, and chromatography for isolation .
- Stereochemical control : The (S)-configuration at the oxazolidinone core is preserved by chiral auxiliary strategies, avoiding racemization during acylation .
Q. How is the stereochemistry of (S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one confirmed?
- X-ray crystallography : Single-crystal analysis using programs like SHELXL or ORTEP-3 confirms absolute configuration .
- NMR spectroscopy : - and -NMR coupling constants (e.g., -values for adjacent protons) and NOE experiments validate stereochemical assignments .
Advanced Research Questions
Q. What strategies optimize enantioselectivity during the acylation of oxazolidinones?
- Chiral auxiliaries : Use (S)-4-benzyloxazolidin-2-one as a chiral template to direct stereochemistry via steric hindrance or hydrogen bonding .
- Reaction conditions : Low temperatures (−78°C) and non-polar solvents (THF) minimize kinetic resolution and side reactions .
- Monitoring : Real-time -NMR or chiral HPLC tracks enantiomeric excess (ee) during synthesis .
Q. How can researchers resolve contradictions in NMR data for oxazolidinone derivatives?
- Variable-temperature NMR : Distinguish dynamic effects (e.g., rotamers) by analyzing spectra at different temperatures .
- Comparative analysis : Cross-reference with literature data for structurally similar compounds (e.g., (S)-4-benzyl-3-(2-arylacetyl) analogs) .
- Computational validation : Density Functional Theory (DFT) calculations predict chemical shifts and coupling constants to verify assignments .
Q. What methods are employed to characterize reaction intermediates in multi-step syntheses?
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas of unstable intermediates .
- Crystallographic snapshots : Trapping intermediates (e.g., enolates) with trimethylsilyl chloride for X-ray analysis .
- In situ IR spectroscopy : Monitors carbonyl stretching frequencies to detect acyl transfer or hydrolysis .
Q. How can researchers address low yields in the cyclohexylacetyl substitution step?
- Activation of electrophiles : Pre-activate 2-cyclohexylacetic acid with HBTU or EDCI to enhance acylation efficiency .
- Protecting group strategies : Temporarily protect reactive sites (e.g., hydroxyl groups) on the cyclohexyl moiety to prevent side reactions .
- Solvent optimization : Use polar aprotic solvents (e.g., acetonitrile) to stabilize transition states and improve reaction kinetics .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
